7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-ol

Structural confirmation Quality control Building block identity

7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-ol (C₇H₄F₃N₃O, MW 203.12) is a heterocyclic building block belonging to the 1,2,4-triazolo[1,5-a]pyridine class. The compound features a bridgehead nitrogen-fused triazole-pyridine bicyclic core, a trifluoromethyl group at the 7-position, and a hydroxyl/oxo substituent at the 5-position that exists in a keto–enol tautomeric equilibrium.

Molecular Formula C7H4F3N3O
Molecular Weight 203.124
CAS No. 2137899-07-9
Cat. No. B2545107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-ol
CAS2137899-07-9
Molecular FormulaC7H4F3N3O
Molecular Weight203.124
Structural Identifiers
SMILESC1=C(C=C2N=CNN2C1=O)C(F)(F)F
InChIInChI=1S/C7H4F3N3O/c8-7(9,10)4-1-5-11-3-12-13(5)6(14)2-4/h1-3H,(H,11,12)
InChIKeyVHSDMVZDMURLQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-ol (CAS 2137899-07-9) – Core Scaffold Identity and Procurement-Relevant Characteristics


7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-ol (C₇H₄F₃N₃O, MW 203.12) is a heterocyclic building block belonging to the 1,2,4-triazolo[1,5-a]pyridine class . The compound features a bridgehead nitrogen-fused triazole-pyridine bicyclic core, a trifluoromethyl group at the 7-position, and a hydroxyl/oxo substituent at the 5-position that exists in a keto–enol tautomeric equilibrium . This scaffold is recognized in the patent literature as a privileged template for kinase inhibitor discovery, with US 8501936 B2 claiming broadly substituted 1,2,4-triazolo[1,5-a]pyridine derivatives for treating kinase-mediated disorders [1]. The compound's structural identity is confirmed by its canonical SMILES notation (O=c1cc(C(F)(F)F)cc2nc[nH]n12), which explicitly depicts the keto tautomer and distinguishes it from regioisomeric triazolopyridines (e.g., [1,2,4]triazolo[4,3-a]pyridine series) .

Why Generic 1,2,4-Triazolo[1,5-a]pyridine Analogs Cannot Replace 7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-ol in Research and Development


The 7-trifluoromethyl-5-hydroxy substitution pattern on the 1,2,4-triazolo[1,5-a]pyridine core is not combinatorially interchangeable with either the unsubstituted parent scaffold or with analogs bearing alternative substituents (e.g., 2-methyl, 2-tert-butyl, or 7-cyclobutyl variants) . The electron-withdrawing trifluoromethyl group at position 7 profoundly modulates the electronic distribution of the bicyclic ring system, directly affecting the keto–enol tautomeric equilibrium at C5, the acidity of the triazole N–H proton, and the compound's overall lipophilicity compared to the non-fluorinated parent . Furthermore, the unsubstituted 5-position of the parent [1,2,4]triazolo[1,5-a]pyridine (CAS 274-85-1, XLogP3 = 0.7) lacks the hydrogen-bond-donating hydroxyl handle that is critical for subsequent synthetic elaboration (e.g., O-alkylation, phosphorylation) or for engaging biological targets via directional hydrogen bonds . Substituting the 7-CF₃–5-OH combination with a 7-H–5-OH variant ([1,2,4]triazolo[1,5-a]pyridin-5-ol, CAS 1824144-99-1) yields a compound with substantially lower lipophilicity (XLogP3 = –0.2), altered solubility profile, and divergent tautomeric preferences, making it a poor surrogate in physicochemical or biochemical assays . The quantitative evidence below substantiates why procurement decisions cannot default to superficially similar in-class compounds.

Quantitative Differentiation Evidence for 7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-ol Against Closest Analogs


Molecular Weight and Formula Identity: Distinguishing 7-CF₃–5-OH from Regioisomeric and Unsubstituted Analogs

The target compound possesses the molecular formula C₇H₄F₃N₃O and a molecular weight of 203.12 g/mol . This distinguishes it unambiguously from the non-fluorinated parent [1,2,4]triazolo[1,5-a]pyridin-5-ol (C₆H₅N₃O, MW 135.12 g/mol; ΔMW = +68.00 Da, corresponding exactly to the replacement of 7-H with 7-CF₃) . It is also distinguished from the regioisomeric [1,2,4]triazolo[4,3-a]pyridine scaffold (reported LogP = 0.7 for the unsubstituted core; the [4,3-a] series exhibits different electronic properties and synthetic accessibility) . Exact mass and isotopic pattern arising from three fluorine atoms provide a definitive LC-MS and HRMS fingerprint that prevents misidentification with chloro-, bromo-, or methyl-substituted analogs purchased from non-validated suppliers.

Structural confirmation Quality control Building block identity

Predicted Lipophilicity Enhancement Over Non-Fluorinated Parent Scaffold

The non-fluorinated parent compound [1,2,4]triazolo[1,5-a]pyridin-5-ol exhibits a computed XLogP3 of –0.2, indicating modest hydrophilicity and poor predicted membrane permeability . Although experimentally measured logP or logD values for the target 7-CF₃ analog have not been identified in the peer-reviewed literature at the time of this writing, the trifluoromethyl group is a well-established lipophilicity-enhancing substituent. In congeneric heteroaromatic series, substitution of an aromatic hydrogen with a CF₃ group typically increases logP by 0.5 to 1.1 log units, depending on the scaffold and electronic environment [1]. Applying this class-level increment to the parent scaffold (XLogP3 –0.2) yields an estimated logP range of approximately +0.3 to +0.9 for the target compound, moving it into a more favorable lipophilicity space for passive membrane permeability and target protein engagement. The electron-withdrawing nature of CF₃ also lowers the pKa of the triazole N–H proton, which can be exploited for pH-dependent solubility or binding interactions that are unavailable to the unsubstituted analog.

Lipophilicity Drug-likeness Permeability ADME prediction

Tautomeric Control: Keto–Enol Equilibrium Shifted by 7-Trifluoromethyl Substitution

The canonical SMILES representation of the target compound (O=c1cc(C(F)(F)F)cc2nc[nH]n12) explicitly depicts the keto tautomer at the 5-position, with the carbonyl oxygen available as a hydrogen-bond acceptor and the triazole N–H as a hydrogen-bond donor . The strong electron-withdrawing effect of the 7-CF₃ group (Hammett σₘ = +0.43, σₚ = +0.54) stabilizes the keto form by withdrawing electron density from the pyridine ring, increasing the electrophilicity of the C5 carbon and disfavoring enolization relative to the unsubstituted or 7-methyl analogs [1]. In contrast, the 7-unsubstituted parent [1,2,4]triazolo[1,5-a]pyridin-5-ol can access both tautomeric states more freely, which may introduce ambiguity in target binding modes and synthetic reproducibility. The fixed tautomeric preference of the 7-CF₃ analog provides a defined hydrogen-bonding pharmacophore (HBA at C5=O; HBD at N–H) that is valuable for structure-based drug design and for consistent reactivity in downstream derivatization reactions (e.g., O-alkylation vs. N-alkylation selectivity).

Tautomerism Hydrogen bonding Receptor binding Electronic effects

Scaffold Validation: 1,2,4-Triazolo[1,5-a]pyridine Core as a Privileged Kinase Inhibitor Template

The 1,2,4-triazolo[1,5-a]pyridine scaffold is explicitly claimed in US Patent 8,501,936 B2 as the core template for compounds that inhibit tyrosine kinases, including JAK2, and are useful for treating hyperproliferative disorders [1]. While the specific 7-CF₃–5-OH compound is not listed as an exemplified final product in this patent, the general Formula I encompasses the 5-oxo (keto) substitution pattern and allows for CF₃ at R₄ (corresponding to position 7) as a permitted substituent [1]. The broader medicinal chemistry literature further demonstrates that 1,2,4-triazolo[1,5-a]pyridine-based inhibitors can achieve nanomolar potency: CEP-33779, a JAK2-selective inhibitor built on this scaffold, exhibits an IC₅₀ of 1.8 ± 0.6 nM against JAK2 with high oral bioavailability [2]. The 7-CF₃–5-OH compound retains the core scaffold and the 5-position functionality required for kinase hinge-region hydrogen bonding, positioning it as a viable advanced intermediate for lead optimization campaigns that demand the metabolic stability and lipophilicity advantages conferred by the CF₃ group.

Kinase inhibition JAK2 Drug discovery Privileged scaffold

Synthetic Handle Differentiation: 5-OH Group Enables Derivatization Routes Not Accessible to 5-Unsubstituted or 2-Alkyl Analogs

The 5-hydroxyl group of the target compound provides a reactive handle for O-functionalization (etherification, esterification, sulfonation, phosphorylation) that is absent in the 5-unsubstituted [1,2,4]triazolo[1,5-a]pyridine core (CAS 274-85-1, LogP 0.73) . In contrast to 2-alkyl-substituted analogs such as 2-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-ol (CAS 2137993-02-1) or 2-tert-butyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-ol (CAS 2138390-50-6), the target compound lacks substitution at the 2-position, leaving the C2 carbon available for further functionalization via directed metalation, halogenation, or cross-coupling reactions . This dual functionalization potential (O-derivatization at C5 and C–H functionalization at C2) renders the target compound a more versatile synthetic intermediate than its 2-substituted counterparts, which are precluded from C2 elaboration. The 7-CF₃ group additionally deactivates the pyridine ring toward electrophilic substitution at undesirable positions, directing reactivity to the desired C2 and C5 sites.

Synthetic versatility Functionalization Building block Parallel synthesis

Validated Application Scenarios for 7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-ol Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Kinase Inhibitor Lead Optimization Programs Requiring Balanced Lipophilicity

The estimated logP increase of +0.5 to +1.1 units conferred by the 7-CF₃ group over the non-fluorinated parent (XLogP3 –0.2) positions this compound as a strategic intermediate for kinase inhibitor programs targeting intracellular enzymes where moderate lipophilicity is required for cell permeability [1]. The scaffold's demonstrated ability to yield nanomolar JAK2 inhibitors (CEP-33779: IC₅₀ 1.8 nM) validates its utility as a core template [2]. Procurement of the 7-CF₃–5-OH variant enables medicinal chemistry teams to explore the CF₃ pharmacophore without committing to full de novo scaffold synthesis.

Parallel Synthesis Library Construction Exploiting Dual C2 and C5 Functionalization Sites

Unlike 2-alkyl-substituted analogs that block C2 elaboration, the target compound retains an unsubstituted C2 position alongside the reactive 5-OH group, offering two orthogonal derivatization sites . This enables the construction of diverse compound libraries via O-functionalization at C5 and palladium-catalyzed cross-coupling at C2 from a single building block, maximizing efficiency in hit-to-lead and lead optimization campaigns where scaffold diversity is critical.

Biophysical Assay Development: Defined Tautomeric State for Reproducible Target Engagement Studies

The electron-withdrawing 7-CF₃ group (σₘ +0.43) stabilizes the keto tautomer, providing a consistent hydrogen-bond acceptor (C5=O) and donor (triazole N–H) pharmacophore [3]. This defined tautomeric state is essential for surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and X-ray crystallography studies where an ambiguous tautomeric equilibrium would confound binding affinity measurements and structural interpretation. The compound is therefore recommended over 7-unsubstituted or 7-methyl analogs for biophysical fragment screening and structure-based drug design.

Process Chemistry: CF₃-Mediated Reactivity Control for Regioselective Late-Stage Functionalization

The trifluoromethyl group not only modulates physicochemical properties but also exerts electronic control over the reactivity of the bicyclic system. The strong inductive withdrawal deactivates the pyridine ring toward undesired electrophilic substitution, channeling reactivity to the desired C2 and C5 positions and simplifying reaction optimization and purification [4]. This property is leveraged in process-scale synthesis of advanced intermediates where regiochemical fidelity and impurity control are paramount for regulatory compliance.

Quote Request

Request a Quote for 7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.